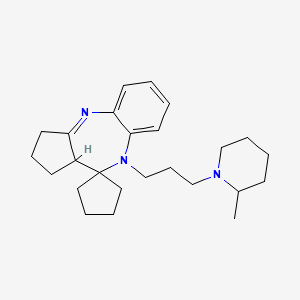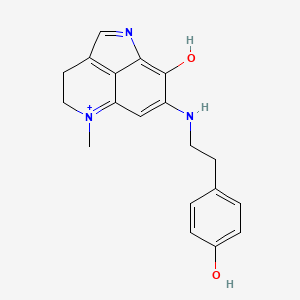
Makulavamine J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Makulavamine J is a bioactive compound derived from marine sponges, specifically from the genus Zyzzya. It belongs to the pyrrolo[4,3,2-de]quinoline family, which is known for its potent anticancer properties. This compound has shown significant activity against various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Makulavamine J involves multiple steps, starting with the construction of the pyrrolo[4,3,2-de]quinoline core. This is typically achieved through a series of cyclization reactions. The key steps include:
Formation of the Pyrrole Ring: This is usually done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclization to Form the Quinoline Core: This step often involves the use of Lewis acids like aluminum chloride to facilitate the cyclization process.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its bioactivity.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more scalable and cost-effective. This includes the use of biocatalysts and flow chemistry techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Makulavamine J undergoes several types of chemical reactions, including:
Oxidation: This reaction is often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride are used to reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions are employed to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties. These derivatives are often tested for their efficacy against different cancer cell lines .
Scientific Research Applications
Makulavamine J has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrrolo[4,3,2-de]quinoline derivatives.
Biology: The compound is used to study the biological pathways involved in cancer cell proliferation and apoptosis.
Medicine: this compound is being investigated as a potential anticancer agent, with studies showing its efficacy against various cancer cell lines.
Mechanism of Action
Makulavamine J exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to disrupt the mitochondrial membrane potential, further promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Lamellarins D, M, K: These compounds also belong to the pyrrolo[4,3,2-de]quinoline family and exhibit similar anticancer properties.
Aspergiolide B: Another marine-derived compound with potent anticancer activity.
Fradimycin B: Known for its antimicrobial and anticancer properties.
Uniqueness of Makulavamine J
What sets this compound apart from these similar compounds is its higher potency and selectivity towards certain cancer cell lines. Studies have shown that this compound has a lower IC50 value compared to its analogs, making it a more effective anticancer agent .
Properties
CAS No. |
174232-35-0 |
|---|---|
Molecular Formula |
C19H20N3O2+ |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
10-[2-(4-hydroxyphenyl)ethylamino]-7-methyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol |
InChI |
InChI=1S/C19H19N3O2/c1-22-9-7-13-11-21-18-17(13)16(22)10-15(19(18)24)20-8-6-12-2-4-14(23)5-3-12/h2-5,10-11H,6-9H2,1H3,(H2,20,21,23,24)/p+1 |
InChI Key |
HSEARKUCRKWKOC-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=C(C(=C3C2=C(CC1)C=N3)O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


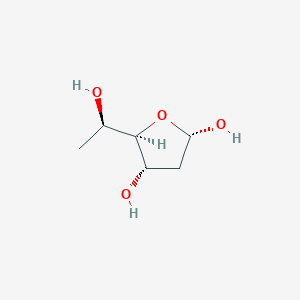
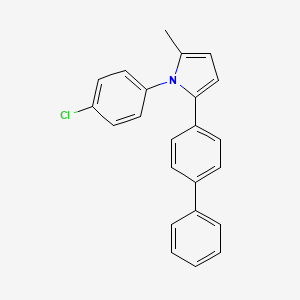
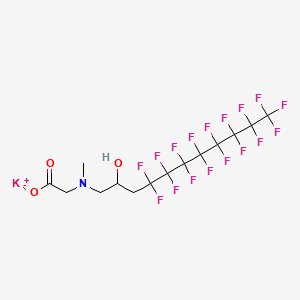

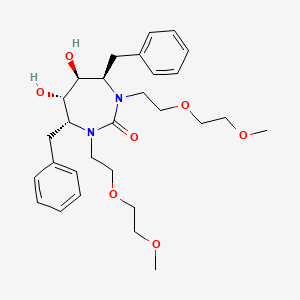

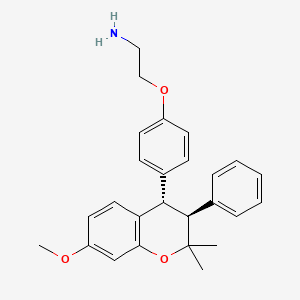
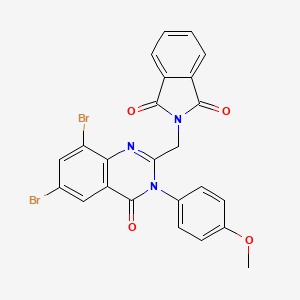

![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)

